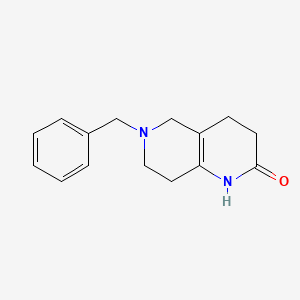

6-benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one

Overview

Description

6-Benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that features a naphthyridine core. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the naphthyridine core.

Benzylation: Introduction of the benzyl group can be achieved through nucleophilic substitution reactions.

Hydrogenation: Reduction of double bonds to achieve the hexahydro form.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or aldehydes.

Reduction: Reduction reactions could further hydrogenate the compound or reduce functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions could modify the benzyl group or other parts of the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, benzyl halides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups.

Scientific Research Applications

6-Benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one could have several applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it could involve:

Molecular Targets: Enzymes, receptors, or DNA.

Pathways: Inhibition or activation of specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

6-Benzyl-1,6-naphthyridin-2(1H)-one: Lacks the hexahydro form.

3,4,5,6,7,8-Hexahydro-1,6-naphthyridin-2(1H)-one: Lacks the benzyl group.

Uniqueness

6-Benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one is unique due to its specific combination of a benzyl group and a hexahydro naphthyridine core, which may confer distinct chemical and biological properties.

Biological Activity

6-Benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

The chemical formula of this compound is with a molecular weight of approximately 246.32 g/mol. It is structurally characterized by a naphthyridine core with a benzyl group substituted at the nitrogen position.

Research indicates that this compound may interact with various biological targets. Its activity is primarily attributed to its ability to modulate neurotransmitter systems and influence receptor activity. Studies have suggested that it may act as an inhibitor of certain enzymes and receptors involved in neuropharmacology.

Antidepressant Effects

One study investigated the antidepressant-like effects of this compound in animal models. The results demonstrated significant reductions in immobility time in forced swim tests and tail suspension tests, indicating potential antidepressant properties. The mechanism was hypothesized to involve serotonin and norepinephrine reuptake inhibition.

Neuroprotective Properties

Another area of investigation has been the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro studies using neuronal cell lines showed that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and enhanced cell viability under stress conditions.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In vitro assays on various cancer cell lines revealed dose-dependent cytotoxicity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis and caspase activity assays.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Depression Model : In a controlled study involving chronic mild stress in rats, administration of the compound resulted in significant behavioral improvements compared to control groups.

- Neuroprotection : A study focusing on oxidative stress revealed that pre-treatment with the compound significantly mitigated cell death in models of Alzheimer's disease.

- Cancer Research : Preliminary trials indicated that the compound could enhance the efficacy of standard chemotherapeutics when used in combination therapies.

Properties

IUPAC Name |

6-benzyl-1,3,4,5,7,8-hexahydro-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c18-15-7-6-13-11-17(9-8-14(13)16-15)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWKETFREPZUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1CN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585553 | |

| Record name | 6-Benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210539-03-0 | |

| Record name | 6-Benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-benzyl-1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.